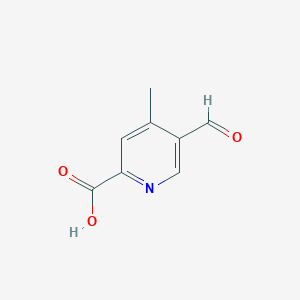
N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include multi-step organic syntheses, with each step involving different reactants and conditions .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, etc. These properties can often be predicted using computational chemistry .Aplicaciones Científicas De Investigación
Chemical Synthesis and Stability
- A study on 2-(diethylamino)thieno1,3ŏxazin-4-ones, which share a similar structural motif with benzoxazines, highlighted the synthesis and evaluation of these compounds for inhibitory activity towards human leukocyte elastase, showcasing the chemical synthesis and stability of benzoxazine derivatives (Gütschow et al., 1999).
Antitumor and Antiviral Applications
- Research on 1,3,2-benzodiazaphosphorin-2-carboxamide 2-oxides containing α-aminophosphonate groups has shown significant antitumor and antiviral activities, indicating the potential for benzoxazine derivatives in developing novel therapeutic agents (Huang & Chen, 2001).
Anticancer Properties
- Novel nitrogen heterocycles bearing the carboxamide moiety, similar in function to benzoxazine compounds, have been synthesized and shown to possess potent anticancer activities, demonstrating the role of these compounds in cancer research (Bakare, 2021).
Antimicrobial and Anticholinesterase Activity
- A study on the synthesis and anticholinesterase activity of coumarin-3-carboxamides bearing a tryptamine moiety suggests the utility of benzoxazine derivatives in exploring new treatments for diseases related to neurotransmitter dysfunction (Ghanei-Nasab et al., 2016).
Modulation of GABAergic Synaptic Transmission
- The non-benzodiazepine anxiolytic etifoxine, structurally related to benzoxazines, has been studied for its effects on GABA(A) receptor function, providing insights into the modulation of synaptic transmission and potential therapeutic applications (Schlichter et al., 2000).
Mecanismo De Acción
Target of Action
The primary target of N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory .
Mode of Action
This compound acts as a potent and noncompetitive NMDA receptor antagonist . By blocking the NMDA receptor, it inhibits the flow of ions through the channel, thus modulating the signal transmission across the synaptic cleft .
Biochemical Pathways
The action of this compound on the NMDA receptor affects the glutamatergic signaling pathway . This pathway is involved in various functions including memory and learning, neuronal communication, and regulation of other cellular processes .
Result of Action
The molecular effect of this compound’s action is the inhibition of the NMDA receptor . This leads to a decrease in the excitatory synaptic transmission, which can have various cellular effects depending on the specific neural circuits involved . For instance, it has been shown to be neuroprotective in a rat model of focal ischemia .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves the reaction of 3-ethylphenylamine with 2-hydroxybenzaldehyde to form 3-ethylsalicylaldehyde, which is then condensed with anthranilic acid to form the benzoxazine ring. The resulting compound is then acylated with acetic anhydride to form the final product.", "Starting Materials": [ "3-ethylphenylamine", "2-hydroxybenzaldehyde", "anthranilic acid", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 3-ethylphenylamine and 2-hydroxybenzaldehyde to form 3-ethylsalicylaldehyde", "Step 2: Condensation of 3-ethylsalicylaldehyde and anthranilic acid to form the benzoxazine ring", "Step 3: Acylation of the benzoxazine ring with acetic anhydride to form N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide" ] } | |
Número CAS |
1226432-04-7 |
Fórmula molecular |
C23H17ClN4O3S |
Peso molecular |
464.92 |
Nombre IUPAC |
3-[(2-chlorophenyl)methyl]-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17ClN4O3S/c1-14-6-2-4-8-16(14)21-25-19(31-26-21)13-27-18-10-11-32-20(18)22(29)28(23(27)30)12-15-7-3-5-9-17(15)24/h2-11H,12-13H2,1H3 |
Clave InChI |
YKIFWBKQRDXKCC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5Cl)SC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



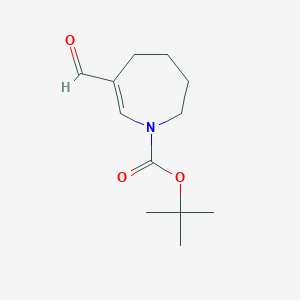

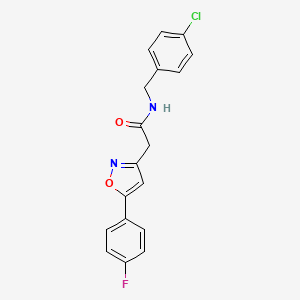
![2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2565132.png)
![6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2565136.png)
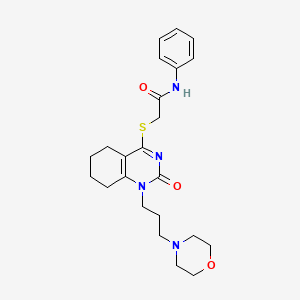
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2565139.png)
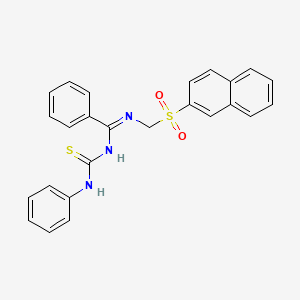
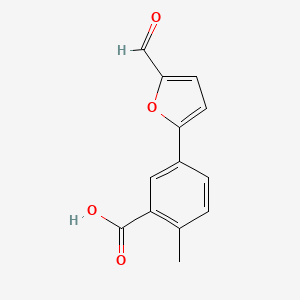
![2-(2-Ethoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2565143.png)
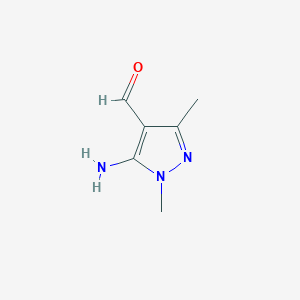

![6-Cyclopropyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2565148.png)
